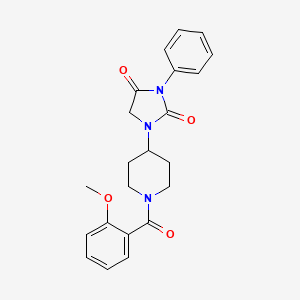

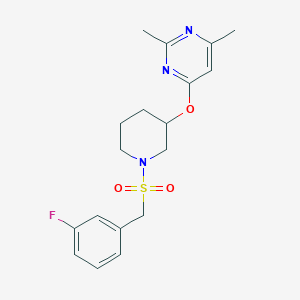

![molecular formula C11H22Cl2N4 B2617730 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine dihydrochloride CAS No. 1384427-95-5](/img/structure/B2617730.png)

1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

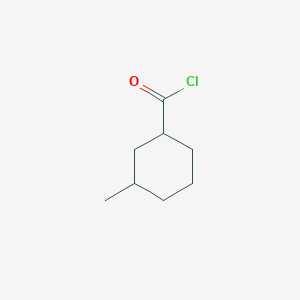

“1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine dihydrochloride” is a chemical compound with the CAS Number: 1384427-95-5 . It has a molecular weight of 281.23 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N4.2ClH/c1-3-14-7-5-13-11(14)9-15-6-4-12-8-10(15)2;;/h5,7,10,12H,3-4,6,8-9H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram .Physical And Chemical Properties Analysis

This compound has a molecular weight of 281.23 . The compound is solid at room temperature .Scientific Research Applications

Corrosion Inhibition

Imidazoline derivatives, such as halogen-substituted variants, have been explored as corrosion inhibitors for mild steel in hydrochloric acid solutions. These studies utilize techniques like weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy to assess the inhibition efficiency. Theoretical calculations support the observed inhibitive performance, underscoring the potential of imidazoline structures in corrosion prevention applications (Zhang et al., 2015).

Antimicrobial and Antihistaminic Activities

The synthesis and biological evaluation of certain imidazole derivatives have shown promising antihistaminic and antimicrobial properties. These findings are based on the structural analysis and biological assessments of compounds like 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, highlighting the versatility of imidazole-based compounds in medicinal chemistry (Özbey et al., 2001).

Carbon Steel Corrosion Inhibition

Further investigation into imidazoline and its derivatives, such as 1-(2-ethylamino)-2-methylimidazoline, has revealed their effectiveness as corrosion inhibitors for carbon steel in acidic media. These studies leverage potentiodynamic polarization curves and electrochemical impedance spectroscopy to compare the corrosion inhibition efficiency of these compounds, with imidazoline showing significant promise due to its structural features (Cruz et al., 2004).

Antidiabetic Potential

Imidazoline derivatives have been identified as potential antidiabetic agents through their action on glucose homeostasis in rat models of type II diabetes. These compounds, specifically designed and synthesized for their pharmacological evaluation, have shown to improve glucose tolerance, possibly through mechanisms involving insulin secretion stimulation, independent of alpha 2-adrenoceptor blockage. This research underscores the therapeutic potential of imidazoline derivatives in the management of type II diabetes (Rondu et al., 1997).

DNA Damage and Enzyme Inhibition

Copper(II) complexes containing imidazole-rich ligands have demonstrated the ability to promote phosphate diester hydrolysis and DNA damage, offering insights into the biochemical interactions and potential therapeutic applications of these complexes in targeting specific molecular processes (Scarpellini et al., 2003).

Safety and Hazards

Mechanism of Action

Target of Action

Mode of Action

It is suggested that it can act as an enzyme substrate to study enzyme kinetics and mechanisms. By observing how enzymes interact with this compound, scientists can gain insights into enzyme specificity and the role of the imidazole ring in biological systems.

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

properties

IUPAC Name |

1-[(1-ethylimidazol-2-yl)methyl]-2-methylpiperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4.2ClH/c1-3-14-7-5-13-11(14)9-15-6-4-12-8-10(15)2;;/h5,7,10,12H,3-4,6,8-9H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDMBHMXMNAJFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1CN2CCNCC2C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-3-methoxybenzene-1-sulfonamide](/img/structure/B2617648.png)

![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2617651.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-hydroxyoctanoate](/img/structure/B2617654.png)

![3-{[4-(2-chlorophenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2617661.png)

![4'-chloro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B2617662.png)